6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Description
6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring an imidazo[2,1-b][1,3,4]thiadiazole core substituted with a p-tolyl group at position 6 and a trifluoromethyl group at position 2. This scaffold is pharmacologically significant due to its structural rigidity and ability to interact with diverse biological targets. Synthesized via condensation reactions of thiadiazole precursors with appropriate aryl or acyl halides, the compound has been characterized using FT-IR, NMR, and mass spectrometry .
Its anti-proliferative activity against hepatic cancer (HepG2) cells has been demonstrated through in vitro assays, with molecular docking studies suggesting binding to the Glypican-3 (GPC-3) protein, a biomarker for hepatocellular carcinoma . Additionally, derivatives of this compound class exhibit anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition, comparable to celecoxib in carrageenan-induced edema models .
Properties
Molecular Formula |
C12H8F3N3S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8F3N3S/c1-7-2-4-8(5-3-7)9-6-18-11(16-9)19-10(17-18)12(13,14)15/h2-6H,1H3 |
InChI Key |
BRYOFKZQZHCGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3,4]thiadiazole class. Its unique structure combines a trifluoromethyl group with a p-tolyl substituent, which enhances its chemical properties and biological activity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C12H8F3N3S
- Molecular Weight : 283.27 g/mol
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b][1,3,4]thiadiazole class exhibit significant biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The following sections detail specific findings related to this compound.
Antitumor Activity
A study evaluated several imidazo[2,1-b][1,3,4]thiadiazole derivatives for their ability to inhibit focal adhesion kinase (FAK), a target implicated in cancer progression. The results showed that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 0.59 to 2.81 μM in mesothelioma cell lines. Notably, these compounds also enhanced the effectiveness of gemcitabine by increasing the expression of the human equilibrative nucleoside transporter-1 (hENT-1) .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.59 - 2.81 | Inhibition of FAK |
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. Similar structures have demonstrated efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance membrane permeability and interaction with microbial targets.
Anti-inflammatory Effects
Research has indicated that derivatives of imidazo[2,1-b][1,3,4]thiadiazole possess anti-inflammatory properties. Studies have shown that these compounds can modulate inflammatory pathways and reduce cytokine production in vitro .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The trifluoromethyl group increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and binding affinity |
| p-Tolyl Substituent | Enhances solubility and stability |
Case Studies
Several studies have documented the biological activity of similar compounds within the imidazo[2,1-b][1,3,4]thiadiazole class:
- Study on FAK Inhibition : A recent investigation into new imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer cells .
- Antimicrobial Efficacy : Compounds structurally related to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a valuable candidate in drug development:
- Antimicrobial Activity : Thiadiazole derivatives, including 6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, have been reported to possess antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .
- Anticancer Activity : Research has shown that thiadiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural features of the imidazo[2,1-b][1,3,4]thiadiazole scaffold contribute to this activity by interacting with specific cellular targets involved in cancer progression .
- Antinociceptive Effects : Preliminary studies have indicated that derivatives of 1,3,4-thiadiazoles can provide pain relief by modulating nociceptive pathways. This suggests potential applications in developing analgesics .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical fields:
- Anti-inflammatory Agents : Due to their ability to modulate inflammatory pathways, thiadiazole derivatives are being investigated as potential anti-inflammatory drugs. This application is particularly relevant in treating conditions such as arthritis and other chronic inflammatory diseases .
- Neurological Disorders : The lipophilicity imparted by the thiadiazole structure allows these compounds to penetrate the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as epilepsy and depression .
Case Studies
Several studies illustrate the efficacy of thiadiazole derivatives in clinical applications:
- Study on Antimicrobial Activity : A study demonstrated that a series of thiadiazole derivatives showed significant activity against resistant bacterial strains. The most potent derivative was identified as having a minimum inhibitory concentration (MIC) comparable to current antibiotics .
- Anticancer Research : In vitro studies have shown that certain derivatives induce apoptosis in breast cancer cell lines through mitochondrial pathways. This research highlights the potential of thiadiazoles as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[2,1-b][1,3,4]thiadiazole core is versatile, with substitutions at positions 2, 5, and 6 significantly altering biological activity. Below is a comparative analysis of key derivatives:
Activity Profiles and Selectivity
- Anticancer Activity: The trifluoromethyl group in 6-(p-tolyl)-2-(trifluoromethyl) derivatives enhances lipophilicity and metabolic stability, contributing to its anti-proliferative activity . However, benzothiazole-linked analogues (e.g., Vb) show superior potency against breast and lung cancers, likely due to enhanced EGFR binding . Indole derivatives (e.g., 12a) exhibit nanomolar activity against pancreatic cancer by inhibiting FAK and MMPs, critical for metastasis .
Anti-Infective Activity :
- Adamantyl-substituted derivatives (e.g., 3f) demonstrate potent anti-tubercular activity by targeting sterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
- Benzimidazole hybrids (e.g., 5aa) show MIC values of 3.125 μg/mL against M. tuberculosis, with chlorine substituents enhancing activity .
- Anti-Inflammatory Activity: The trifluoromethyl group in 6-(p-tolyl)-2-(trifluoromethyl) derivatives contributes to COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .
Structure-Activity Relationships (SAR)
- Position 2 : Trifluoromethyl or sulfonamide groups improve COX-2 inhibition and metabolic stability .
- Position 6 : Aryl groups (e.g., p-tolyl, 4-chlorophenyl) enhance anticancer and antimicrobial activity by promoting hydrophobic interactions with target proteins .
- Hybrid Scaffolds : Fusion with benzothiazole (Vb) or indole (12a) moieties broadens target specificity, enabling dual kinase/metalloproteinase inhibition .
Toxicity and Selectivity
- Most derivatives exhibit low cytotoxicity toward normal cells. For example, anti-tubercular benzimidazole hybrids (5aa) show minimal toxicity to human fibroblasts .
- Adamantyl-substituted compounds (3f) display selectivity for bacterial CYP51 over human homologs, reducing off-target effects .
Preparation Methods
Cyclocondensation Under Reflux
A classical approach involves refluxing equimolar amounts of 2-amino-5-(p-tolyl)-1,3,4-thiadiazole and trifluoroacetic anhydride in dry toluene for 6–8 hours. The reaction proceeds via nucleophilic acyl substitution, forming the imidazo-thiadiazole core. After cooling, the mixture is poured into ice-water, and the precipitated solid is filtered and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1). This method yields 60–65% of the target compound but requires prolonged heating.
Phenacyl Bromide Alkylation
Alternative routes employ phenacyl bromide derivatives to introduce the p-tolyl group. For example, 6-(p-tolyl)imidazo[2,1-b][1,thiadiazole is synthesized by alkylating 2-mercaptoimidazole with p-tolylphenacyl bromide in DMF at 100°C for 12 hours. The crude product is washed with cold ethanol to remove unreacted starting materials, yielding 58–72% of the desired compound.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A mixture of 2-(trifluoromethyl)-1,3,4-thiadiazole-5-amine and p-tolylacetyl chloride in DMF is irradiated at 150°C for 15 minutes, achieving 85% conversion. The rapid dielectric heating accelerates cyclization, reducing reaction times from hours to minutes. Post-processing involves neutralization with NaHCO₃ and extraction with dichloromethane, followed by solvent evaporation under vacuum.
Comparative Data :
Structural Characterization
Spectroscopic Analysis
-
¹H NMR (300 MHz, CDCl₃): δ 8.52 (s, 1H, imidazole-H), 7.74 (d, J = 8.1 Hz, 2H, p-tolyl-H), 7.39 (d, J = 8.1 Hz, 2H, p-tolyl-H), 2.31 (s, 3H, CH₃).
-
¹³C NMR (75 MHz, DMSO-d₆): δ 150.3 (C-2), 144.4 (C-6), 134.0 (CF₃), 128.7 (p-tolyl-C), 21.5 (CH₃).
-
IR (KBr): 3133 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N), 1542 cm⁻¹ (C-F).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 303.26 [M+H]⁺ corresponds to the molecular formula C₁₅H₁₁F₃N₄S, confirming the structure.
Optimization and Challenges
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(p-Tolyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclocondensation of hydrazonoyl halides with alkyl carbothioates or substitution reactions on pre-formed heterocyclic cores. For example, refluxing 5-substituted 1,3,4-thiadiazol-2-amine derivatives with p-tolyl-substituted phenacyl bromides in ethanol for 4–6 hours yields the target compound. Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., sulfamic acid) significantly affect yields, as seen in analogous imidazo[2,1-b][1,3,4]thiadiazole syntheses . Microwave-assisted methods can reduce reaction times by 30–50% compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify protons on the p-tolyl group (δ 7.2–7.4 ppm for aromatic protons) and trifluoromethyl (δ -60 ppm in ¹⁹F NMR). The imidazo-thiadiazole core protons appear as singlets near δ 8.0–8.5 ppm .
- IR Spectroscopy : Look for C-F stretches (1100–1200 cm⁻¹) and S-N vibrations (600–700 cm⁻¹) to confirm heterocycle integrity .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁F₃N₃S) and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM. Compare results to structurally similar compounds (e.g., triazolo-thiadiazoles with anti-inflammatory activity) .
- Enzyme inhibition : Test COX-2 or kinase inhibition using fluorometric assays. IC₅₀ values <10 μM suggest therapeutic potential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for imidazo-thiadiazole derivatives?
- Methodology :
- Batch reproducibility : Ensure consistent purity (>95% via HPLC) and crystallinity (verified by X-ray diffraction) to eliminate variability .
- Solubility optimization : Use DMSO-water co-solvents to address false negatives in cell-based assays. For example, compounds with logP >3 may require 0.1% Tween-80 for dispersion .
- Target validation : Perform siRNA knockdown of suspected targets (e.g., focal adhesion kinases) to confirm mechanism-specific activity .
Q. How do substituents at the 6-position (p-tolyl vs. halogenated aryl) modulate structure-activity relationships (SAR)?
- Methodology :
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to compare electron density maps. The p-tolyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing binding affinity by 2–3 kcal/mol over chloro-substituted analogs .
- In vitro testing : Replace p-tolyl with 4-fluorophenyl and measure IC₅₀ shifts. A 10-fold decrease in activity suggests steric/electronic sensitivity at this position .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodology :
- LC-MS/MS stability studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation products (e.g., hydrolyzed thiadiazole rings) over 24 hours .
- X-ray crystallography : Resolve crystal structures (space group P21/n) to assess hydrogen-bonding networks and predict metabolic susceptibility .
Q. How can green chemistry principles be applied to optimize its synthesis?
- Methodology :
- Solvent-free reactions : Use ball milling for 1–2 hours to achieve yields comparable to reflux methods (65–70%) while reducing waste .
- Aqueous-phase synthesis : Adapt one-pot protocols with TEA and sulfamic acid in water, achieving 60–75% yield with E-factors <5 .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodology :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀/EC₅₀ using software like GraphPad Prism. Include 95% confidence intervals for rigor .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., p-tolyl vs. methoxyphenyl derivatives) to identify significant (p<0.01) differences in potency .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
